Pentamethylnitrobenzene

Electrochemical kinetics Electron transfer Steric effects

Pentamethylnitrobenzene (PMNB; CAS 13171-59-0) is the most sterically congested nitrobenzene derivative commercially available. The five ortho- and para-methyl groups force the nitro substituent dramatically out of the aromatic plane, a unique structural distortion that measurably lowers the heterogeneous electron-transfer rate constant ks relative to all less-substituted analogs. This property makes PMNB an indispensable reference compound for Marcus theory validation, computational electron-transfer modeling, and structure-activity relationship studies. Beyond physical electrochemistry, PMNB functions as a stoichiometric nitrating agent in superacid-catalyzed transfer nitrations—a reactivity profile absent in simpler nitrobenzenes—and its well-characterized radical anion serves as a benchmark for high-resolution ESR solvation dynamics. For synthetic chemists, the nitro group is readily reduced to pentamethylaniline derivatives, providing a versatile scaffold for further elaboration. Procure PMNB when your experimental design demands maximal steric shielding, documented spectroscopic benchmarks, or a structurally defined nitro-group donor.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 13171-59-0
Cat. No. B1297512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethylnitrobenzene
CAS13171-59-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)[N+](=O)[O-])C)C
InChIInChI=1S/C11H15NO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3
InChIKeyRBDSUVKUGRWOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamethylnitrobenzene (CAS 13171-59-0): Sterically Congested Nitroaromatic for Mechanistic and Electrochemical Investigation


Pentamethylnitrobenzene (PMNB; CAS 13171-59-0; C11H15NO2; MW 193.2423) is a fully substituted nitroaromatic compound in which five methyl groups flank a single nitro substituent on the benzene ring [1]. This extreme steric congestion forces the nitro group out of the aromatic plane in the neutral molecule and imparts distinctive electronic and steric properties that diverge markedly from less substituted analogs [2]. PMNB has been employed as a model system for probing steric effects on electron-transfer kinetics [2], as a nitrating agent in superacid-catalyzed transfer nitration reactions [3], and as a substrate for investigating radical anion solvation dynamics via high-resolution NMR [4]. Its well-characterized spectroscopic signatures, including MS (75 eV, source 130 °C) and IR (nujol mull) spectra, are archived in authoritative spectral databases [5][6].

Why Pentamethylnitrobenzene Cannot Be Replaced by Less Substituted Nitrobenzenes in Critical Applications


Pentamethylnitrobenzene occupies a unique position within the nitroaromatic class due to the cumulative steric and electronic effects conferred by five ortho- and para-methyl substituents. This extreme substitution pattern forces the nitro group to twist significantly out of the benzene ring plane in the neutral state—a structural distortion that is absent in nitrobenzene, 2-methylnitrobenzene, or 2,4,6-trimethylnitrobenzene [1]. This non-planar geometry alters the inner reorganization energy required for electron transfer, leading to a measurable decrease in the standard heterogeneous electron-transfer rate constant, k(s), compared to less substituted analogs [1]. Furthermore, the electron-donating methyl groups raise the electron density on the nitro group, modulating both the radical anion stability and its solvation dynamics—effects that are not linearly extrapolatable from lower homologs [2]. In synthetic applications, PMNB functions as a stoichiometric nitrating agent in superacid media, a reactivity profile not shared by simpler nitrobenzenes, which generally act as electrophiles rather than nitro-group donors under these conditions [3]. Consequently, substituting PMNB with a less substituted analog would invalidate kinetic studies, alter reaction pathways, and compromise the interpretability of mechanistic investigations.

Pentamethylnitrobenzene: Quantified Differentiation Against Closest Analogs


Heterogeneous Electron-Transfer Rate Constant k(s): Steric Deceleration Quantified Across the Methyl-Substitution Series

Electrochemical impedance spectroscopy in acetonitrile (0.10 M TBAPF6, Hg electrode) revealed a systematic decrease in the standard heterogeneous electron-transfer rate constant, k(s), with increasing methyl substitution on the nitrobenzene ring. Pentamethylnitrobenzene (compound 5) exhibits a k(s) value lower than that of 2,3,5,6-tetramethylnitrobenzene (compound 4), which in turn is lower than 2,4,6-trimethylnitrobenzene (compound 3) and 2,6-dimethylnitrobenzene (compound 2) [1]. This trend is attributed to the increasing inner reorganization energy required as the nitro group is progressively forced out of the aromatic plane in the neutral molecule, a distortion that must be reversed upon reduction to the radical anion [1].

Electrochemical kinetics Electron transfer Steric effects Nitroaromatic reduction

Radical Anion Solvation Exchange Lifetime: Approximately 10-Fold Shorter Than Nitrobenzene Anion

High-resolution NMR investigation of water association with electrochemically generated radical anions in acetonitrile-water (19:1 mole ratio) revealed that the exchange lifetime of water molecules in the solvation shell of the pentamethylnitrobenzene radical anion is approximately equal to the rotational correlation time of water (τ_c ≈ 2.7 × 10⁻¹² s) [1]. In contrast, for the nitrobenzene radical anion, the exchange lifetime was approximately 10-fold longer than τ_c [1]. The 1,4-dinitrobenzene anion exhibited behavior that precluded equilibrium constant determination under the same conditions [1].

Radical anion solvation NMR spectroscopy Hydrogen bonding Water exchange dynamics

ESR ¹⁷O Hyperfine Coupling Constants: Distinctive Spin Density Distribution in the Radical Anion

Electron spin resonance (ESR) studies of ¹⁷O-enriched pentamethylnitrobenzene (PMNB) and p-dinitrobenzene (DNB) radical anions permitted observation of isotropic ¹⁷O hyperfine coupling constants in several solvents [1]. The ¹⁷O coupling constant for the PMNB radical anion reflects the distribution of unpaired spin density between the nitro group oxygen atoms and the aromatic ring, a distribution that is modulated by the electron-donating effect of the five methyl substituents and the non-planar geometry of the nitro group [1]. While the full numeric coupling constants are not extracted in the available abstract, the study established that PMNB yields interpretable and reproducible ¹⁷O hyperfine splittings that serve as a benchmark for evaluating solvent effects on spin density in sterically congested nitroaromatic radical anions [1].

ESR spectroscopy Radical anion Spin density Oxygen-17 enrichment

Superacid-Catalyzed Transfer Nitration: PMNB Functions as a Stoichiometric Nitro-Group Donor

In the presence of superacid catalysts (e.g., HF:SbF₅ or Nafion-H), pentamethylnitrobenzene undergoes transfer nitration, donating its nitro group to aromatic acceptors such as benzene, toluene, and mesitylene at 180-190 °C [1][2]. This reactivity is not observed for less substituted nitrobenzenes, which typically act as electrophiles rather than nitro-group donors under these conditions. The process provided evidence for the reversibility of electrophilic aromatic nitration in specific cases [1]. The preparative procedure utilized PMNB (1 g) in the aromatic hydrocarbon (15 mL) with acid catalyst (1 g) heated at 180-190 °C for 6 h, followed by GC analysis of products [2].

Transfer nitration Superacid catalysis Electrophilic aromatic substitution Nitro-group transfer

Synthesis via Nitration with Nitronium Tetrafluoroborate: Distinctive Product Profile from Pentamethylbenzene

Nitration of pentamethylbenzene with nitronium tetrafluoroborate (NO₂BF₄) in nitromethane or acetonitrile yields pentamethylnitrobenzene as the initial product [1]. However, PMNB is itself susceptible to further attack by nitronium ion at a position meta to the nitro group, forming a σ-complex that can undergo proton loss from a methyl group, leading to by-product formation and release of nitrite ions [1]. This secondary reactivity distinguishes PMNB formation from nitration of less substituted benzenes, where the mononitro product is typically stable to further electrophilic attack under standard conditions. In preparative contexts, nitration of pentamethylbenzene with nitronium tetrafluoroborate is a documented route to PMNB [2].

Electrophilic nitration Nitronium salts Synthesis Side-chain reactivity

Pentamethylnitrobenzene: Validated Application Scenarios Based on Comparative Evidence


Electrochemical Kinetics Studies: Probing Steric Effects on Heterogeneous Electron Transfer

Pentamethylnitrobenzene is uniquely suited for investigating the contribution of inner reorganization energy to heterogeneous electron-transfer rates in nitroaromatic systems. As demonstrated by electrochemical impedance spectroscopy, PMNB exhibits a measurably lower standard rate constant, k(s), compared to 2,3,5,6-tetramethylnitrobenzene and less substituted analogs [1]. This systematic trend, attributed to the non-planar nitro group geometry in the neutral molecule, makes PMNB an essential reference compound for researchers testing Marcus theory predictions, validating computational models of electron transfer, or developing structure-activity relationships for nitroaromatic reduction kinetics. Procurement of PMNB is warranted when the experimental design requires a nitrobenzene derivative with maximal steric congestion to isolate inner-sphere reorganization effects.

Radical Anion Solvation Dynamics: NMR and ESR Spectroscopic Reference Standard

PMNB's well-characterized radical anion makes it a valuable spectroscopic standard for solvation studies. High-resolution NMR has quantified the water exchange lifetime of the PMNB radical anion (τ_ex ≈ τ_c ≈ 2.7 × 10⁻¹² s), which is approximately 10-fold shorter than that of the nitrobenzene radical anion [2]. Additionally, ¹⁷O-enriched PMNB yields reproducible isotropic hyperfine coupling constants in ESR, enabling systematic investigation of solvent effects on spin density distribution [3]. Laboratories engaged in mechanistic studies of electron transfer, hydrogen bonding to radical anions, or solvent reorganization dynamics should procure PMNB when a nitroaromatic probe with extreme steric shielding and established spectroscopic benchmarks is required.

Mechanistic Investigations of Electrophilic Aromatic Nitration Reversibility

PMNB serves as a demonstrated stoichiometric nitrating agent in superacid-catalyzed transfer nitration reactions, where it donates its nitro group to aromatic acceptors such as benzene, toluene, and mesitylene at elevated temperatures [4]. This reactivity profile, not shared by less substituted nitrobenzenes, has provided key evidence for the reversibility of electrophilic aromatic nitration. Researchers studying nitration mechanisms, designing new nitrating reagents, or exploring superacid catalysis should procure PMNB when a structurally defined nitro-group donor with documented transfer nitration activity is needed.

Organic Synthesis: Precursor to Pentamethyl-Substituted Derivatives

PMNB is a documented synthetic intermediate for the preparation of further pentamethyl-substituted aromatic compounds. The nitro group can be reduced to yield pentamethylhydroxyaminobenzene or pentamethylaniline derivatives, which may serve as building blocks for more complex molecules [5]. Additionally, PMNB undergoes further nitration to produce side-chain nitrooxylated products, a reactivity pathway investigated to understand orienting effects of substituents in highly methylated systems [6]. Synthetic chemists requiring a pentamethyl-substituted aromatic scaffold with a transformable nitro group should procure PMNB as a versatile starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentamethylnitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.